molecular formula C19H18N2O2S B14985783 4-ethoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-ethoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14985783
M. Wt: 338.4 g/mol
InChI Key: VCFHDWGQRSQSDU-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with ethoxy, pyridinyl, and thiophenyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with an amine derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated derivatives and strong bases (e.g., sodium hydride) are typical reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzamides, pyridines, and thiophenes.

Scientific Research Applications

4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biochemical pathways or as a ligand in receptor binding studies.

    Industrial Chemistry: Possible use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophenyl group, potentially altering its biological activity.

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group, which might affect its solubility and reactivity.

Uniqueness

The combination of ethoxy, pyridinyl, and thiophenyl groups in 4-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

4-ethoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H18N2O2S/c1-2-23-16-10-8-15(9-11-16)19(22)21(14-17-6-5-13-24-17)18-7-3-4-12-20-18/h3-13H,2,14H2,1H3

InChI Key

VCFHDWGQRSQSDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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